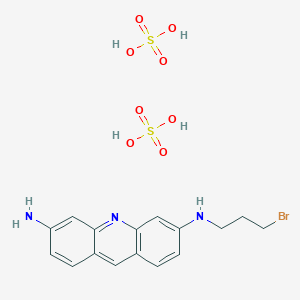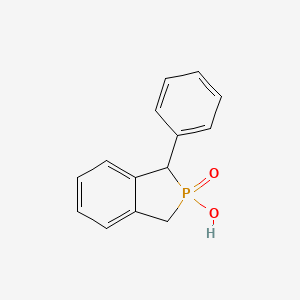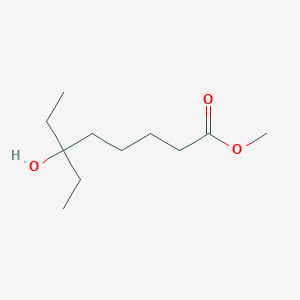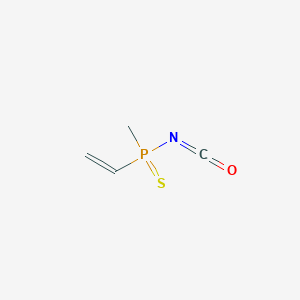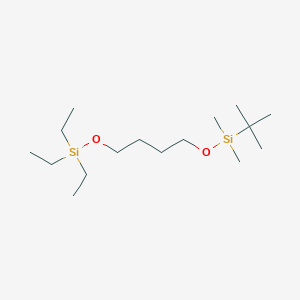
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-: is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and two oxygen atoms within its molecular structure, which contributes to its unique chemical properties. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. One common method includes the reaction of diethylsilane with a suitable diol in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced catalytic systems to ensure high yield and purity. The process is typically carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, palladium, and other transition metals.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes and siloxanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the study of silicon-oxygen bond formation and reactivity.
Biology: In biological research, the compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. It is also used as a crosslinking agent in the manufacture of polymers.
Mécanisme D'action
The mechanism by which 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- exerts its effects involves the interaction of its silicon and oxygen atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of new compounds with unique properties, making it valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Comparison: Compared to similar compounds, 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- is unique due to its specific arrangement of silicon and oxygen atoms, as well as the presence of diethyl and tetramethyl groups. These structural differences contribute to its distinct reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Propriétés
Numéro CAS |
117785-64-5 |
|---|---|
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-9-20(10-2,11-3)18-15-13-12-14-17-19(7,8)16(4,5)6/h9-15H2,1-8H3 |
Clé InChI |
KXMORICNOXBTDL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


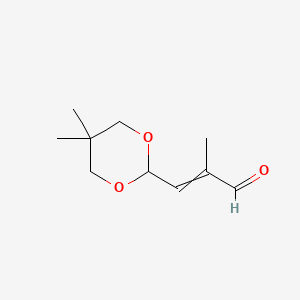
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
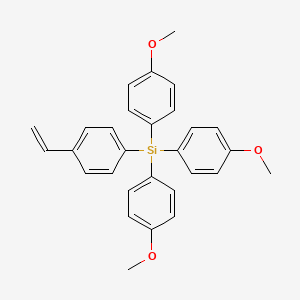
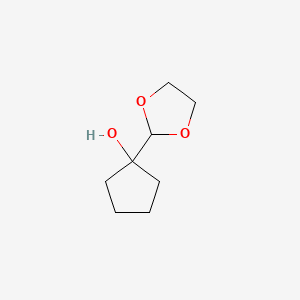
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
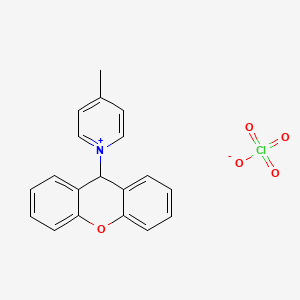

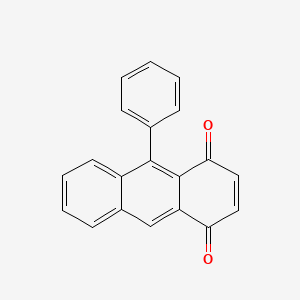
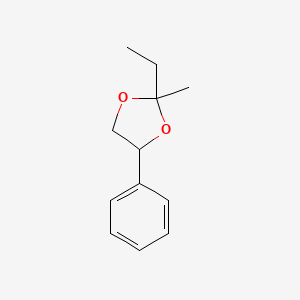
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
